1-Bromo-8-chloroisoquinolin-3-amine
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Overview
Description
1-Bromo-8-chloroisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H6BrClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine and chlorine atom attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-chloroisoquinolin-3-amine can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Chlorination: Employing chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chloroisoquinolin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, aqueous ammonia, or cyclic amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Bromo-8-chloroisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
8-Chloroisoquinolin-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
1-Bromoisoquinolin-3-amine: Lacks the chlorine atom, affecting its chemical properties and biological activities.
Uniqueness
1-Bromo-8-chloroisoquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical transformations and applications compared to its analogs .
Biological Activity
1-Bromo-8-chloroisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H7BrClN2
- Molecular Weight: 257.51 g/mol
- IUPAC Name: this compound
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various molecular targets, including:
- CHK1 Inhibition: The compound has been identified as a potent inhibitor of the CHK1 enzyme, which plays a critical role in the DNA damage response. The presence of chlorine at the 8-position enhances selectivity against CHK2, improving the compound's therapeutic index significantly .
Anticancer Activity
This compound has demonstrated notable anticancer properties across various cancer cell lines. In studies, it was found to induce cell cycle arrest and apoptosis in human colon carcinoma cells (HT29) through mechanisms involving G2 checkpoint abrogation and activation of mitotic pathways .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 | 10–30 | G2 checkpoint abrogation |
MCF-7 | 5–19 | Apoptosis induction |
A549 | 10–38 | Cell cycle arrest |
Antibacterial Activity
The compound has also shown antibacterial effects, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .
Table 2: Antibacterial Activity Summary
Bacterial Strain | MIC (mg/mL) | Comparison to Standard Drug |
---|---|---|
Pseudomonas aeruginosa | 1 × 10^-6 | Standard: 24 mm zone |
Klebsiella pneumoniae | 1 × 10^-5 | Standard: 27 mm zone |
Study on CHK1 Inhibition
In a detailed study published in Nature, researchers optimized the basic amine substituent on isoquinolines, including the subject compound. They found that introducing the 8-chloro group significantly improved selectivity against CHK2 by over 3000-fold compared to non-halogenated analogs. This optimization process involved evaluating various derivatives for their cytotoxicity and enzyme inhibition profiles, leading to promising candidates for further development .
Cytotoxicity Assessment
A cytotoxicity study utilizing the sulforhodamine B (SRB) assay revealed that several derivatives of this compound exhibited higher potency than cisplatin against a panel of cancer cell lines, including HeLa and A2780. The results underscored the compound's potential as an effective anticancer agent with selective toxicity towards cancer cells over normal cells .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
1-bromo-8-chloroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-9-8-5(4-7(12)13-9)2-1-3-6(8)11/h1-4H,(H2,12,13) |
InChI Key |
PXYCNOKVEHZWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)N |
Origin of Product |
United States |
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